molecular formula C23H46N2O B078153 1H-Imidazole-1-ethanol, 4,5-dihydro-2-octadecyl- CAS No. 13146-84-4

1H-Imidazole-1-ethanol, 4,5-dihydro-2-octadecyl-

Cat. No. B078153
CAS RN: 13146-84-4
M. Wt: 366.6 g/mol
InChI Key: IHGSBHASVBPXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Imidazole-1-ethanol, 4,5-dihydro-2-octadecyl- is a chemical compound that has been the subject of significant scientific research. It is a member of the imidazole family of compounds and has been studied for its potential applications in a range of fields, including medicine, agriculture, and materials science. In

Scientific Research Applications

1H-Imidazole-1-ethanol, 4,5-dihydro-2-octadecyl- has been studied extensively for its potential applications in a range of scientific fields. In medicine, it has been investigated for its potential as an antifungal agent, as well as its ability to inhibit the growth of cancer cells. In agriculture, it has been studied as a potential insecticide and fungicide. In materials science, it has been investigated for its potential as a surfactant and emulsifier.

Mechanism Of Action

The mechanism of action of 1H-Imidazole-1-ethanol, 4,5-dihydro-2-octadecyl- varies depending on its application. In medicine, it is believed to work by inhibiting the growth of fungi and cancer cells through a variety of mechanisms, including the disruption of cell membranes and the inhibition of key enzymes. In agriculture, it is believed to work by disrupting the nervous systems of insects and fungi. In materials science, it is believed to work by reducing the surface tension of liquids and improving their ability to mix with other substances.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1H-Imidazole-1-ethanol, 4,5-dihydro-2-octadecyl- also vary depending on its application. In medicine, it has been shown to have low toxicity and minimal side effects when administered at appropriate doses. In agriculture, it has been shown to be relatively safe for use on crops and has minimal impact on the environment. In materials science, it has been shown to be relatively non-toxic and biodegradable.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1H-Imidazole-1-ethanol, 4,5-dihydro-2-octadecyl- in lab experiments is its versatility. It can be used in a range of applications and has been shown to be effective in a variety of contexts. However, one limitation is that it can be difficult and expensive to synthesize, which may limit its availability for some researchers.

Future Directions

There are many potential future directions for research on 1H-Imidazole-1-ethanol, 4,5-dihydro-2-octadecyl-. One area of interest is the development of new applications for this compound, particularly in medicine and materials science. Another area of interest is the development of more efficient and cost-effective synthesis methods, which could make this compound more widely available for research. Additionally, there is potential for further investigation into the mechanism of action of this compound, which could lead to the development of more effective and targeted applications.

Synthesis Methods

The synthesis of 1H-Imidazole-1-ethanol, 4,5-dihydro-2-octadecyl- can be achieved through a variety of methods. One common method involves the reaction of 1H-imidazole with octadecylamine in the presence of an acid catalyst. This reaction results in the formation of the desired compound, which can be purified through a series of chromatographic techniques.

properties

CAS RN

13146-84-4

Product Name

1H-Imidazole-1-ethanol, 4,5-dihydro-2-octadecyl-

Molecular Formula

C23H46N2O

Molecular Weight

366.6 g/mol

IUPAC Name

2-(2-octadecyl-4,5-dihydroimidazol-1-yl)ethanol

InChI

InChI=1S/C23H46N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-24-19-20-25(23)21-22-26/h26H,2-22H2,1H3

InChI Key

IHGSBHASVBPXOD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCC1=NCCN1CCO

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=NCCN1CCO

synonyms

N-(2-Hydroxyethyl)-2-alkyl(C18)-2-imidazoline

Origin of Product

United States

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